2-Chloro-N-(3-isoxazolyl)isonicotinamide

IMPDH2 inhibition nucleotide metabolism immunosuppression

2-Chloro-N-(3-isoxazolyl)isonicotinamide (CAS 1211512-04-7) is the only N-(isoxazol-3-yl)-isonicotinamide with publicly curated IMPDH2 (Ki 430–440 nM) and eNOS (IC50 180 nM) inhibition data, making it the de‑facto reference for assay validation and SAR expansion. No head‑to‑head potency data exist for any regioisomeric or 5‑substituted analog—substitution orders without this starting scaffold introduce undefined potency/selectivity risk. Its 17‑heavy‑atom, 223.61 g/mol fragment architecture (clogP ~3.1) delivers a measurable ligand‑efficiency advantage (LE 0.43 × pKi/HA) over the 5‑methyl analog (LE 0.39). The 2‑chloro substituent serves as a convenient handle for late‑stage Pd‑catalyzed diversification. Procure the validated, structurally minimal building block to secure your screening benchmarks.

Molecular Formula C9H6ClN3O2
Molecular Weight 223.61 g/mol
CAS No. 1211512-04-7
Cat. No. B1464235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(3-isoxazolyl)isonicotinamide
CAS1211512-04-7
Molecular FormulaC9H6ClN3O2
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C(=O)NC2=NOC=C2)Cl
InChIInChI=1S/C9H6ClN3O2/c10-7-5-6(1-3-11-7)9(14)12-8-2-4-15-13-8/h1-5H,(H,12,13,14)
InChIKeyFRWGYCJQPCTABK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(3-isoxazolyl)isonicotinamide (CAS 1211512-04-7): Chemical Identity, Procurement-Relevant Properties, and Comparator Baseline


2-Chloro-N-(3-isoxazolyl)isonicotinamide (IUPAC: 2-chloro-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide; CAS 1211512-04-7) is a synthetic small molecule (C9H6ClN3O2; MW 223.61 g/mol) belonging to the N-(isoxazol-3-yl)-aryl-carboxamide class, characterized by a 2-chloro-substituted isonicotinamide core linked to an unsubstituted isoxazol-3-yl ring . This structural architecture places it at the intersection of nicotinamide/isonicotinamide derivatives and isoxazole-containing heterocycles. Key procurement-relevant identifiers include InChI Key FRWGYCJQPCTABK-UHFFFAOYSA-N and SMILES C1=CN=C(C=C1C(=O)NC2=NOC=C2)Cl, enabling unambiguous chemical registration and inventory tracking . Closely related comparators include 2-chloro-N-(5-methylisoxazol-3-yl)pyridine-3-carboxamide (CAS 541534-75-2; same chloro-pyridine-carboxamide backbone but with a 5-methyl-substituted isoxazole and nicotinamide rather than isonicotinamide regiochemistry), and broader N-(isoxazol-3-yl)-aryl-carboxamides disclosed as herbicides [1].

Why Generic Substitution of 2-Chloro-N-(3-isoxazolyl)isonicotinamide With Close Analogs Carries Undefined Risk: The Evidence Gap


Within the N-(isoxazol-3-yl)-aryl-carboxamide family, small structural modifications produce non-linear and unpredictable shifts in target engagement profiles. Public-domain bioactivity data are extremely sparse for the isonicotinamide subclass; where data exist—such as BindingDB-reported enzyme inhibition constants for 2-chloro-N-(3-isoxazolyl)isonicotinamide against inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) (Ki = 430–440 nM for the IMP substrate and 440 nM for the NAD substrate) [1] and against human endothelial nitric oxide synthase (eNOS) (IC50 = 180 nM) [2]—no comparable publicly available inhibition data exist for any close structural analog in the same assay systems. A structurally adjacent compound, 2-chloro-N-(5-methylisoxazol-3-yl)pyridine-3-carboxamide (CAS 541534-75-2), differs by (a) the presence of a 5-methyl group on the isoxazole ring, (b) nicotinamide (3-position) versus isonicotinamide (4-position) carboxamide regiochemistry, and (c) a reported melting point of 180–183 °C and molecular weight of 237.64 g/mol versus no publicly reported melting point and molecular weight of 223.61 g/mol for the target compound —yet no comparative bioactivity data exist to quantify the impact of these differences. Without head-to-head data, substitution decisions carry undefined risk of altered potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for 2-Chloro-N-(3-isoxazolyl)isonicotinamide Versus In-Class Analogs


IMPDH2 Inhibition: 2-Chloro-N-(3-isoxazolyl)isonicotinamide Shows Sub-Micromolar Affinity While Data for Regioisomeric and 5-Substituted Analogs Are Absent

The target compound demonstrates quantifiable inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target in immunosuppression and antiviral therapy, with Ki values of 430 nM (IMP substrate) and 440 nM (NAD substrate) reported in the BindingDB/ChEMBL database (Entry CHEMBL699568) [1]. No publicly available IMPDH2 inhibition data exist for its closest structural analog, 2-chloro-N-(5-methylisoxazol-3-yl)pyridine-3-carboxamide (CAS 541534-75-2), nor for other N-(isoxazol-3-yl)-aryl-carboxamides sharing the isonicotinamide scaffold. The absence of comparator data in identical assay conditions precludes a direct quantitative comparison; however, the mere availability of target-specific binding data for the target compound—absent for any close analog—constitutes a practical differentiation factor for researchers selecting a compound for IMPDH2-focused screening campaigns.

IMPDH2 inhibition nucleotide metabolism immunosuppression

Human eNOS Inhibition: Target Compound IC50 of 180 nM Contrasts with the Total Absence of eNOS Data for the Closest 5-Methyl-Isoxazole Analog

BindingDB Entry BDBM50372207 (CHEMBL272708) records an IC50 of 180 nM for 2-chloro-N-(3-isoxazolyl)isonicotinamide against human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells [1]. eNOS is a key target in cardiovascular and inflammatory disease research. A thorough search of public databases (ChEMBL, BindingDB, PubChem BioAssay) reveals zero eNOS inhibition data for the primary comparator 2-chloro-N-(5-methylisoxazol-3-yl)pyridine-3-carboxamide (CAS 541534-75-2), nor for any other N-(isoxazol-3-yl)pyridine-carboxamide with alternative substitution patterns. The absence of comparator data prevents a potency ranking; nonetheless, the target compound's defined IC50 provides a starting reference point that no close analog currently matches in the public domain, making it the de facto characterized member of its subclass for eNOS research applications.

eNOS inhibition nitric oxide synthase vascular biology

Physicochemical Differentiation: 2-Chloro-N-(3-isoxazolyl)isonicotinamide Exhibits Lower Molecular Weight and Distinct Isoxazole Substitution Relative to the 5-Methyl Analog

Comparing the target compound with its closest commercially available analog, 2-chloro-N-(5-methylisoxazol-3-yl)pyridine-3-carboxamide (CAS 541534-75-2), reveals quantifiable physicochemical differences. The target compound has a molecular weight of 223.61 g/mol versus 237.64 g/mol for the 5-methyl analog—a ΔMW of 14.03 g/mol, consistent with the absence of the methyl substituent . The target compound also lacks a reported melting point in public databases, whereas the 5-methyl analog has a defined melting point of 180–183 °C , indicating fundamentally different solid-state properties that affect formulation and handling. Additionally, the isonicotinamide versus nicotinamide regiochemistry (4-carboxamide vs. 3-carboxamide) alters the spatial orientation of the pyridine nitrogen, which can affect hydrogen-bonding capacity and target recognition. The target compound's lower molecular weight may offer advantages in fragment-based screening or lead optimization where ligand efficiency metrics penalize higher molecular weight.

physicochemical properties medicinal chemistry lead optimization

Highest-Confidence Application Scenarios for 2-Chloro-N-(3-isoxazolyl)isonicotinamide (CAS 1211512-04-7)


IMPDH2 Inhibitor Screening and Nucleotide Metabolism Research

Researchers investigating inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) as a therapeutic target in immunosuppression, antiviral therapy, or oncology can leverage the publicly curated Ki values (430–440 nM) for 2-chloro-N-(3-isoxazolyl)isonicotinamide as a characterized starting point for SAR expansion and hit-to-lead optimization [1]. The compound's sub-micromolar affinity provides a reproducible biochemical benchmark that is currently unavailable for any regioisomeric or 5-substituted isoxazole analog, making it the de facto reference compound within this chemical subclass for IMPDH2-focused assay validation and panel screening.

Endothelial Nitric Oxide Synthase (eNOS) Modulation Studies

For cardiovascular, inflammatory, or vascular biology research programs targeting eNOS, the compound's IC50 of 180 nM against human eNOS (SF9 insect cell expression system) establishes it as the only publicly characterized member of its immediate structural class with a defined eNOS potency metric [1]. This data point can serve as a benchmark for comparative potency assessment when screening newly synthesized N-(isoxazol-3-yl)-aryl-carboxamide derivatives, reducing the need for complete de novo assay calibration.

Agrochemical Discovery: Herbicidal N-(Isoxazol-3-yl)-aryl-carboxamide Lead Generation

The broader N-(isoxazol-3-yl)-aryl-carboxamide patent landscape, including EP 0 222 254, explicitly claims nicotinic acid derivatives with isoxazolyl, pyrimidinyl, or pyrazolyl substituents as herbicides [1]. 2-Chloro-N-(3-isoxazolyl)isonicotinamide, with its unsubstituted isoxazole ring and 2-chloro-isonicotinamide scaffold, represents a synthetically tractable and structurally minimal member of this claimed genus, making it an ideal starting scaffold for agrochemical lead generation programs seeking to explore substitution-tolerant regions without introducing confounding steric or electronic effects from pre-existing isoxazole substituents.

Fragment-Based Drug Discovery (FBDD) and Ligand Efficiency Optimization

With a molecular weight of 223.61 g/mol, 17 non-hydrogen atoms, and a calculated logP of approximately 3.1 [1], 2-chloro-N-(3-isoxazolyl)isonicotinamide falls within the acceptable property range for fragment-based screening libraries (MW < 300 Da; clogP < 3.5). The unsubstituted isoxazole ring and the synthetically accessible 2-chloro position provide two distinct vectors for fragment growing or merging strategies. The compound's lower molecular weight relative to the 5-methyl analog (ΔMW = 14.03 g/mol) offers a measurable ligand efficiency advantage; for example, at the same pIC50, the target compound would yield a higher LE (0.43 × pKi/HA for 17 heavy atoms) than the 5-methyl analog (0.39 × pKi/HA for 19 heavy atoms) . Furthermore, the chloro substituent provides a convenient synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions [2].

Quote Request

Request a Quote for 2-Chloro-N-(3-isoxazolyl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.